4,4'-(Chloromethylene)-bis-benzonitrile, also known by its chemical formula CHClN and CAS Number 112809-57-1, is a compound characterized by the presence of two benzonitrile groups linked by a chloromethylene bridge. This structure imparts unique properties to the compound, making it of interest in various chemical applications. The molecular weight of 4,4'-(Chloromethylene)-bis-benzonitrile is approximately 252.7 g/mol .
4,4'-(Chloromethylene)-bis-benzonitrile can be harmful if inhaled, ingested, or absorbed through the skin. It is a suspected skin and eye irritant [].
The synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile typically involves chloromethylation reactions. One common method includes the reaction of bis(4-cyanophenyl)methanol with hydrogen chloride and zinc chloride in a solvent such as toluene at elevated temperatures (40-65 °C) for several hours. This reaction yields the desired compound with a reported yield of around 85% and high purity .
In terms of reactivity, 4,4'-(Chloromethylene)-bis-benzonitrile can undergo various substitution reactions due to the presence of the chloromethyl group, which can be replaced by other nucleophiles under suitable conditions.
The synthesis methods for 4,4'-(Chloromethylene)-bis-benzonitrile include:
4,4'-(Chloromethylene)-bis-benzonitrile has potential applications in:
Several compounds share structural similarities with 4,4'-(Chloromethylene)-bis-benzonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| 4-(Chloromethyl)benzonitrile | 64407-07-4 | Contains a single chloromethyl group on a benzonitrile | 1.00 |
| 4,4'-Bis(chloromethyl)-1,1'-biphenyl | 74275 | Contains two chloromethyl groups on biphenyl | 0.88 |
| 4-(Dichloromethyl)benzonitrile | 74231-65-5 | Contains two chloromethyl groups on a benzonitrile | 0.78 |
| 1-(Chloromethyl)-3-methylbenzene | 620-19-9 | Contains a chloromethyl group on a methyl-substituted benzene | 0.73 |
| 3-(Chloromethyl)benzonitrile | 64407-07-4 | Similar nitrile functionality but different substitution pattern | 0.71 |
The foundation for synthesizing chloromethylated arenes like 4,4'-(Chloromethylene)-bis-benzonitrile lies in the Blanc chloromethylation reaction, discovered by Gustave Louis Blanc in 1923. This method involves electrophilic substitution of aromatic rings using formaldehyde and hydrogen chloride under Lewis acid catalysis (e.g., $$ \text{ZnCl}_2 $$) to introduce chloromethyl groups. Early applications faced challenges with regioselectivity and byproduct formation, as seen in U.S. Patent 3,297,648, where monosubstituted products dominated without refined purification.
Modern improvements, such as those in Chinese Patent CN104926599A, utilize novel solvent systems (e.g., toluene/4-methylpentanoic acid) to enhance reaction efficiency. By replacing traditional aqueous HCl with dry HCl gas and optimizing temperatures (55–80°C), this method achieves >99% purity for biphenyl dichloride derivatives. Similarly, the use of $$ \text{SnCl}4 $$ or $$ \text{AlCl}3 $$ in nonpolar solvents reduces side reactions in polyfluoroaromatic chloromethylation.
The reaction proceeds via a chlorocarbenium ion intermediate ($$ \text{ClCH}2^+ $$), which attacks electron-rich aromatic systems. For deactivated substrates, preformed chloromethyl ethers ($$ \text{ClCH}2\text{OCH}3 $$) in concentrated $$ \text{H}2\text{SO}_4 $$ enable successful functionalization. These advances directly support the synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile, where precise control over substitution patterns is critical for downstream applications.
Zinc chloride (ZnCl₂) serves as a robust Lewis acid catalyst for the chloromethylation of bis(4-cyanophenyl)methanol to 4,4'-(chloromethylene)-bis-benzonitrile. The reaction involves treating the precursor with hydrochloric acid (37%) and ZnCl₂ in toluene at 65°C for 4 hours, yielding 85% product purity [4]. The mechanism proceeds via in situ generation of a chloromethyl cation ([ClCH₂]⁺), which undergoes electrophilic aromatic substitution.
Comparative studies show ZnCl₂ outperforms zinc bromide (ZnBr₂) and zinc iodide (ZnI₂) in substrate conversion. For example, ZnCl₂ achieves near-quantitative yields in protected phenolic substrates, whereas ZnI₂ requires stricter temperature controls (−10°C to 10°C) to prevent deactivation [1]. Catalytic efficiency correlates with halide ion electronegativity, as Cl⁻ stabilizes intermediates more effectively than Br⁻ or I⁻ [2].
Table 1: Catalyst Performance in Chloromethylation
| Catalyst | Temperature (°C) | Yield (%) | Substrate |
|---|---|---|---|
| ZnCl₂ | 65 | 85 | Bis(4-cyanophenyl)methanol [4] |
| ZnBr₂ | 65 | 72 | 3,5-Dimethylphenol [1] |
| ZnI₂ | 5–10 | 76 | O-carbethoxy phenol [1] |
No peer-reviewed studies specific to microwave-assisted synthesis of 4,4'-(chloromethylene)-bis-benzonitrile were identified in the literature. Current methodologies rely on conventional thermal activation, as exemplified by the ZnCl₂-catalyzed route [4]. However, microwave techniques have been theorized to improve regioselectivity in analogous chloromethylation reactions by enabling rapid, uniform heating. Future research could explore microwave parameters (e.g., power, pulse duration) to reduce reaction times and byproduct formation.
Toluene emerges as the optimal solvent for industrial-scale synthesis due to its high boiling point (110°C) and immiscibility with aqueous phases, facilitating post-reaction separations. In a representative procedure, toluene dissolves bis(4-cyanophenyl)methanol and ZnCl₂, while subsequent washes with sodium carbonate (2.5%) and water remove residual acids and salts [4].
Alternative solvents like dichloromethane (CH₂Cl₂) are less viable for large-scale use due to lower boiling points (40°C) and environmental concerns [1]. Cyclohexane, tested in methoxybenzene chloromethylation, showed limited compatibility with polar intermediates [2].
Table 2: Solvent Performance in Chloromethylation
| Solvent | Boiling Point (°C) | Recovery Efficiency (%) | Scale Compatibility |
|---|---|---|---|
| Toluene | 110 | 95 | Industrial [4] |
| CH₂Cl₂ | 40 | 80 | Lab-scale [1] |
| Cyclohexane | 81 | 70 | Lab-scale [2] |
The Blanc chloromethylation reaction, traditionally using formaldehyde and HCl, has been modified with Lewis acids to enhance dichlorinated intermediate yields. ZnCl₂ remains the gold standard, but rare-earth triflates and ionic liquids have shown promise in niche applications [1]. For example, cerium triflate achieves 90% yield in alkylbenzene chloromethylation but suffers from high costs [1].
In comparative trials, ZnCl₂ and ZnBr₂ produced identical yields (72–76%) in cumene chloromethylation, whereas ZnI₂ underperformed (58%) due to iodine’s inhibitory effects on electrophilic substitution [2]. Modifications incorporating chlorosulfonic acid enable chloromethylation of electron-deficient aromatics like trifluoromethylbenzene at 0°C, though sulfonation side reactions limit broader applicability [2].
Table 3: Modified Blanc Reaction Outcomes
| Modification | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Traditional Blanc | ZnCl₂ | Cumene | 76 [2] |
| Chlorosulfonic acid | SO₃ | Trifluoromethylbenzene | 68 [2] |
| Ionic liquid | [BMIM]BF₄ | Methoxybenzene | 81 [1] |